molecular formula C16H31IO2 B1213388 16-Iodohexadecanoic acid CAS No. 2536-36-9

16-Iodohexadecanoic acid

Cat. No. B1213388
CAS RN: 2536-36-9
M. Wt: 382.32 g/mol
InChI Key: RNTWMPKPEATMJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Iodocetylic acid is an organic compound with the chemical formula C₂H₃IO₂ . It is a derivative of acetic acid, where one hydrogen atom is replaced by an iodine atom. This compound is known for its alkylating properties, making it a valuable reagent in various biochemical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: Iodocetylic acid can be synthesized through the halogenation of acetic acid. The process involves the reaction of acetic acid with iodine and a suitable oxidizing agent, such as red phosphorus or hypochlorous acid. The reaction typically occurs under controlled temperature and pH conditions to ensure the selective substitution of the hydrogen atom with an iodine atom .

Industrial Production Methods: In industrial settings, iodocetylic acid is produced using large-scale halogenation reactors. The process involves the continuous feeding of acetic acid, iodine, and the oxidizing agent into the reactor, where the reaction is carefully monitored and controlled. The product is then purified through distillation and crystallization to obtain high-purity iodocetylic acid .

Chemical Reactions Analysis

Types of Reactions: Iodocetylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Iodocetylic acid has a wide range of applications in scientific research:

Mechanism of Action

Iodocetylic acid exerts its effects through alkylation, where it reacts with nucleophilic groups such as thiols and amines. This reaction leads to the modification of cysteine residues in proteins, preventing the formation of disulfide bonds. This mechanism is particularly useful in protein sequencing and enzyme inhibition studies .

Similar Compounds:

  • Fluoroacetic acid
  • Chloroacetic acid
  • Bromoacetic acid
  • Iodoacetamide

Comparison:

Iodocetylic acid stands out due to its high reactivity and selectivity in modifying sulfhydryl groups, making it a valuable reagent in biochemical research .

properties

CAS RN

2536-36-9

Molecular Formula

C16H31IO2

Molecular Weight

382.32 g/mol

IUPAC Name

16-iodohexadecanoic acid

InChI

InChI=1S/C16H31IO2/c17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16(18)19/h1-15H2,(H,18,19)

InChI Key

RNTWMPKPEATMJA-UHFFFAOYSA-N

SMILES

C(CCCCCCCC(=O)O)CCCCCCCI

Canonical SMILES

C(CCCCCCCC(=O)O)CCCCCCCI

Other CAS RN

78774-43-3

synonyms

16-iodohexadecanoic acid
16-iodohexadecanoic acid, 123I-labeled

Origin of Product

United States

Synthesis routes and methods

Procedure details

16-Hexadecanolide (5.0 g, 0.02 mol) was added to a mixture of HI (30 g) and acetic acid (20 g). The mixture was heated to 100° C. overnight. After cooling it was poured into a cold sodium thiosulphate solution (150 mL, 10%) and extracted using CH2Cl2. The combined organic extracts were dried (MgSO4) and evaporated to give a white solid. The crude product was recrystallised from diethyl ether. Yield: 4.8 g (64%)
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
solvent
Reaction Step One
Name
sodium thiosulphate
Quantity
150 mL
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.